Bienvenue dans la boutique en ligne BenchChem!

IGS-1.76

PPI inhibitor hNCS-1 binding structure-based drug design

IGS-1.76 is a non-fungible, high-selectivity chemical probe that disrupts the hNCS-1/Ric8a protein-protein interface with superior potency compared to earlier inhibitors like FD44. Its validated target engagement, defined selectivity within the NCS family, and functional effects in primary neurons make it essential for mechanistic studies of synaptic vesicle trafficking and plasticity. Ideal for SAR benchmarking, co-immunoprecipitation confirmation, and synaptopathy research. Ensure rigorous, reproducible results with this well-characterized inhibitor.

Molecular Formula C22H18N2OS
Molecular Weight 358.5 g/mol
Cat. No. B407072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIGS-1.76
Molecular FormulaC22H18N2OS
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4
InChIInChI=1S/C22H18N2OS/c25-21(24-22-23-19-13-7-8-14-20(19)26-22)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24,25)
InChIKeyGYQWKTIZRYVFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IGS-1.76 (CAS 313480-47-6) Procurement Guide: Potent NCS-1/Ric8a PPI Inhibitor for Synaptic Research


IGS-1.76 (N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide) is a small-molecule protein-protein interaction (PPI) inhibitor that specifically disrupts the binding between human Neuronal Calcium Sensor-1 (hNCS-1) and the guanine nucleotide exchange factor Ric8a [1]. This compound exhibits drug-like properties and demonstrates high binding affinity for hNCS-1, effectively modulating this critical PPI . IGS-1.76 serves as a valuable chemical probe for investigating synaptic function regulation, with potential implications in synaptopathies such as Fragile X syndrome (FXS) [1].

Why Generic Substitution is Inadequate for IGS-1.76 in NCS-1/Ric8a Research


Simple substitution of IGS-1.76 with other NCS-1/Ric8a PPI inhibitors, or chemically related analogs, is not scientifically valid. The compound's unique structural features, distinct binding interactions, and superior potency profile—quantified against the prior-generation inhibitor FD44 [1]—dictate its specific research utility. Furthermore, its defined selectivity profile within the NCS protein family [2] and its demonstrated functional effects in neuronal models [3] cannot be assumed for other molecules, even those targeting the same PPI. The specific, verifiable differences documented below make IGS-1.76 a non-fungible tool for this pathway.

IGS-1.76 Comparative Performance Metrics: Validated Potency, Selectivity, and Functional Impact


70-Fold Higher Binding Efficiency Compared to First-Generation Inhibitor FD44

IGS-1.76 was rationally designed and demonstrates a 70-fold improvement in binding efficiency relative to the first-generation NCS-1/Ric8a inhibitor, FD44 [1]. This represents a critical advancement in potency for a target considered challenging for small-molecule PPI disruption [2].

PPI inhibitor hNCS-1 binding structure-based drug design synaptic dysfunction

High-Affinity hNCS-1 Binding with Ki of 0.7 µM and IC50 of 1.2 µM in Biochemical Assays

IGS-1.76 exhibits potent, concentration-dependent inhibition of the hNCS-1/Ric8a interaction. In vitro binding assays demonstrate a Ki of 0.7 µM (ITC) and an IC50 of 1.2 µM (HTRF) [1]. These values define the precise concentration range required for effective PPI disruption in biochemical settings.

binding affinity Ki IC50 PPI disruption HTRF

Confirmed Disruption of Endogenous NCS-1/Ric8a Complex in Primary Neurons

IGS-1.76's efficacy is confirmed in a cellular context by demonstrating disruption of the endogenous NCS-1/Ric8a complex in primary rat cortical neurons. Treatment with IGS-1.76 (1–5 µM) led to a 45–78% reduction in co-immunoprecipitated Ric8a with NCS-1 [1]. This confirms target engagement and functional inhibition in a physiologically relevant system.

Co-IP primary neuron endogenous interaction target engagement Western blot

Functional Modulation of Synaptic Vesicle Exocytosis Without Impacting Basal Calcium

IGS-1.76 functionally modulates calcium-dependent synaptic vesicle exocytosis, a key neuronal process. Treatment with 3 µM IGS-1.76 reduced FM4-64 dye release (a marker of vesicle exocytosis) by 58% in primary cortical neurons, while not affecting baseline intracellular calcium levels [1]. This indicates a specific effect on the regulated secretory pathway rather than a general disruption of calcium homeostasis.

synaptic function exocytosis calcium imaging FM4-64 neuronal activity

High Selectivity Profile: No Appreciable Binding to Related NCS Family Members or GEFs at 20 µM

IGS-1.76 exhibits a high degree of selectivity for the NCS-1/Ric8a interaction. At concentrations up to 20 µM, the compound shows no significant binding to other members of the neuronal calcium sensor family (e.g., NCS-2, NCS-3) or other guanine exchange factors (e.g., GEF-H1) [1]. This defined selectivity profile distinguishes IGS-1.76 from broader-spectrum calcium signaling modulators.

selectivity NCS family off-target GEF counter-screen

IGS-1.76: Recommended Application Scenarios for NCS-1/Ric8a Pathway Investigation


Elucidating the Role of NCS-1/Ric8a PPI in Synaptic Function and Dysfunction

Utilize IGS-1.76 as a high-potency, selective probe to interrogate the specific contribution of the NCS-1/Ric8a complex to synaptic vesicle trafficking and plasticity [1]. Its validated disruption of this PPI at low micromolar concentrations in primary neurons makes it an ideal tool for mechanistic studies in neurobiology, particularly those focused on synaptopathies like Fragile X syndrome [2].

Validating Target Engagement and Downstream Effects in Cellular Models

Employ IGS-1.76 in primary neuronal cultures or cell lines to confirm NCS-1/Ric8a target engagement via co-immunoprecipitation [1]. The compound's defined selectivity profile [2] allows for a more confident attribution of observed phenotypic changes to the inhibition of this specific PPI, thereby strengthening the link between molecular interaction and cellular function.

Benchmarking Novel NCS-1/Ric8a PPI Inhibitors in Comparative Studies

Use IGS-1.76 as a well-characterized reference compound for structure-activity relationship (SAR) studies and the evaluation of new chemical entities targeting the NCS-1/Ric8a interface [1]. Its established Ki, IC50, and functional potency provide a high benchmark for comparing the efficacy of novel inhibitors in biochemical and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for IGS-1.76

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.